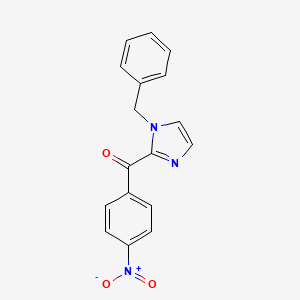
2-Methylhex-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylhex-1-en-3-one is an organic compound with the molecular formula C7H12O It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylhex-1-en-3-one can be synthesized through several methods. One common approach involves the aldol condensation of acetone with 2-methylbutanal, followed by dehydration to form the enone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of metal catalysts such as palladium or rhodium can facilitate the formation of the enone under milder conditions and with higher yields. These methods are often preferred for large-scale production due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Methylhex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The enone can participate in nucleophilic addition reactions, where nucleophiles such as amines or thiols add to the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thio derivatives of the enone.
Scientific Research Applications
2-Methylhex-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as it serves as a substrate for various enzymes.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of bioactive compounds.
Industry: It is utilized in the production of fragrances and flavorings due to its distinct odor profile.
Mechanism of Action
The mechanism by which 2-Methylhex-1-en-3-one exerts its effects involves its interaction with various molecular targets. The enone moiety is reactive towards nucleophiles, allowing it to form covalent bonds with amino acids in proteins. This reactivity can be harnessed in enzyme inhibition studies, where the compound acts as an inhibitor by modifying the active site of the enzyme.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-hexene: Similar in structure but lacks the carbonyl group, making it less reactive in nucleophilic addition reactions.
3-Methyl-2-pentene-1-one: Another enone with a different carbon chain length, affecting its reactivity and applications.
Hex-2-en-4-one: Similar enone structure but with different positioning of the double bond and carbonyl group.
Uniqueness
2-Methylhex-1-en-3-one is unique due to its specific structure, which combines a methyl group, a double bond, and a carbonyl group in a way that imparts distinct chemical properties. This combination makes it particularly useful in synthetic chemistry and various industrial applications.
Properties
CAS No. |
62834-80-4 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-methylhex-1-en-3-one |
InChI |
InChI=1S/C7H12O/c1-4-5-7(8)6(2)3/h2,4-5H2,1,3H3 |
InChI Key |
HKGCRCBOKALXPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-(methylsulfanyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14527424.png)
![3,3'-[1,4-Phenylenebis(dimethylsilanediyl)]dipropanoic acid](/img/structure/B14527426.png)
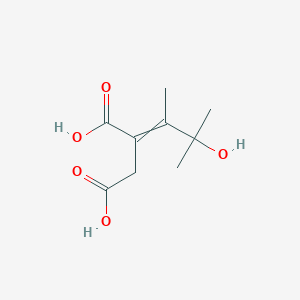
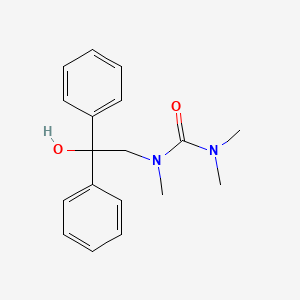
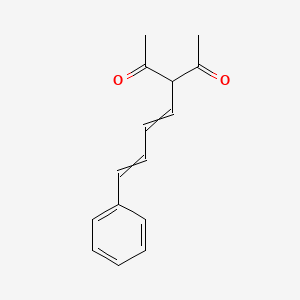
![2-[(1-Methyl-1H-benzimidazol-2-yl)methyl]benzoic acid](/img/structure/B14527461.png)
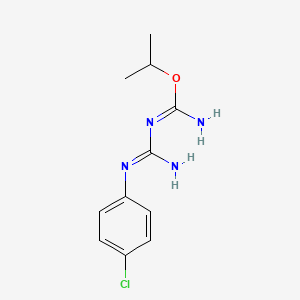
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1H-benzimidazole](/img/structure/B14527463.png)
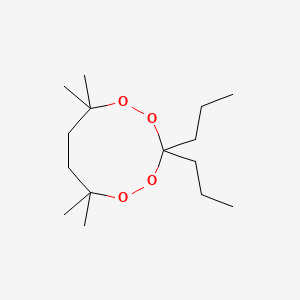
![5-[2-(2-Aminophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-carboxylic acid](/img/structure/B14527497.png)
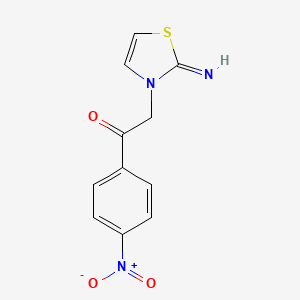
![1-(4-Methoxyphenyl)-3-[(quinolin-5-yl)amino]propan-1-one](/img/structure/B14527511.png)
![(1R,2S)-2-[(4-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14527513.png)
